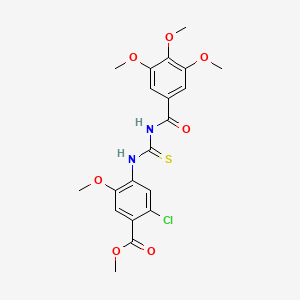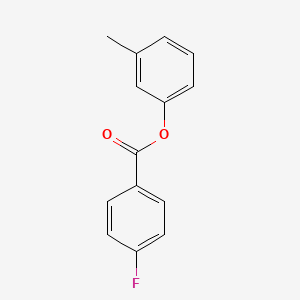
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound that features a combination of trichloro, iodo, benzoylamino, thioureido, and benzoic acid functional groups. Compounds with such diverse functional groups are often of interest in various fields of scientific research due to their potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid likely involves multiple steps, including the introduction of each functional group in a controlled manner. Typical synthetic routes may include:
Formation of the benzoylamino group: This could involve the reaction of a benzoyl chloride with an amine.
Introduction of the trichloroethyl group: This might be achieved through a nucleophilic substitution reaction.
Incorporation of the thioureido group: This could involve the reaction of an isothiocyanate with an amine.
Addition of the iodo group: This might be done through an electrophilic substitution reaction.
Formation of the benzoic acid group: This could involve the oxidation of a benzyl alcohol or the hydrolysis of a benzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzoic acid group can undergo oxidation reactions to form various derivatives.
Reduction: The trichloroethyl group can be reduced to form a dichloro or monochloro derivative.
Substitution: The iodo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group could form benzaldehyde or benzoic anhydride, while substitution of the iodo group could form various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mécanisme D'action
The mechanism of action of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with receptors: The compound might interact with specific receptors on cell surfaces, modulating their activity.
Disruption of cellular processes: The compound might disrupt specific cellular processes, such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-ureido)-benzoic acid: Contains a ureido group instead of a thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-amino)-benzoic acid: Contains an amino group instead of a thioureido group.
Uniqueness
The uniqueness of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid lies in its combination of functional groups, which might confer unique chemical and biological properties. The presence of the thioureido group, in particular, could influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H13Cl3IN3O3S |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
3-[[2,2,2-trichloro-1-[(3-iodobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Cl3IN3O3S/c18-17(19,20)15(23-13(25)9-3-1-5-11(21)7-9)24-16(28)22-12-6-2-4-10(8-12)14(26)27/h1-8,15H,(H,23,25)(H,26,27)(H2,22,24,28) |
Clé InChI |
HUGMQXRZXJXRAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11704525.png)
![methyl 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B11704528.png)
![Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11704536.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11704544.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11704549.png)


![6'-(Benzyloxy)-5'-{1,4-dioxaspiro[4.5]decan-2-YL}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B11704567.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11704569.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11704582.png)




